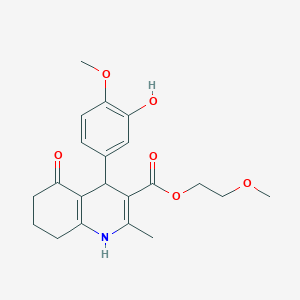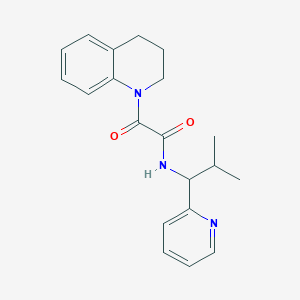![molecular formula C17H22N4O B5375578 4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5375578.png)
4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is also known as GSK-3 inhibitor, which is a potent inhibitor of glycogen synthase kinase-3 (GSK-3).
Mechanism of Action
The mechanism of action of 4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine involves the inhibition of GSK-3, which is a serine/threonine protein kinase. GSK-3 plays a crucial role in various cellular processes such as glycogen metabolism, cell differentiation, and apoptosis. The inhibition of GSK-3 by 4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine leads to the modulation of various signaling pathways and gene expression, which results in the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine are diverse and depend on the specific application. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of inflammatory bowel disease, and inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine in lab experiments are its high potency and selectivity as a GSK-3 inhibitor. This compound is also relatively easy to synthesize and has a low toxicity profile. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential off-target effects on other kinases.
Future Directions
There are several future directions for the research and development of 4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine. Some potential areas of investigation include the optimization of the synthesis method to improve yield and purity, the identification of novel applications for this compound, and the development of analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and its potential off-target effects.
Synthesis Methods
4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine can be synthesized by various methods. One of the most common methods is the reaction of 2-amino-4-(2,6-dimethylpyridin-3-yl)pyrimidine with 2-(tetrahydrofuran-3-yl)ethanamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Scientific Research Applications
4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a GSK-3 inhibitor in the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. This compound has also been investigated for its anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
4-(2,6-dimethylpyridin-3-yl)-N-[2-(oxolan-3-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-3-4-15(13(2)20-12)16-6-9-19-17(21-16)18-8-5-14-7-10-22-11-14/h3-4,6,9,14H,5,7-8,10-11H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLPRANQCGSIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC(=NC=C2)NCCC3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5375531.png)
![3-{[(2R*,5S*)-2,5-dimethylpyrrolidin-1-yl]carbonyl}-5-[(3-methoxyphenoxy)methyl]isoxazole](/img/structure/B5375533.png)
![N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide](/img/structure/B5375541.png)

![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol](/img/structure/B5375559.png)

![5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole](/img/structure/B5375565.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(cyclopropylmethyl)acetamide](/img/structure/B5375569.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375570.png)
![7-methyl-3-[2-(3-pyrrolidinyl)benzoyl]-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B5375572.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375589.png)